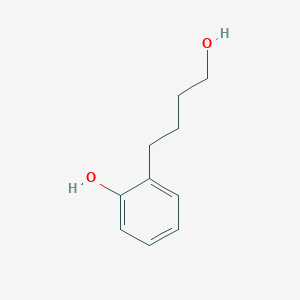

4-(2-Hydroxyphenyl)butanol

Description

Properties

Molecular Formula |

C10H14O2 |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

2-(4-hydroxybutyl)phenol |

InChI |

InChI=1S/C10H14O2/c11-8-4-3-6-9-5-1-2-7-10(9)12/h1-2,5,7,11-12H,3-4,6,8H2 |

InChI Key |

ZZIQWEHALWSCQL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CCCCO)O |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

4-(2-Hydroxyphenyl)butanol has the molecular formula C10H14O2. Its structure features a hydroxyl group attached to a phenyl ring, contributing to its reactivity and biological activity. This compound is recognized for its skin-whitening properties, which have led to extensive research into its mechanisms of action and safety profile.

Skin Whitening Agent

Rhododendrol is primarily used as a skin-whitening agent due to its ability to inhibit melanin production in melanocytes. Studies have shown that it can induce depigmentation, making it a candidate for cosmetic formulations aimed at reducing hyperpigmentation conditions such as melasma and age spots . However, its use has raised safety concerns due to reported cases of leukoderma (chemical-induced depigmentation) associated with high concentrations or prolonged exposure .

Therapeutic Potential

Beyond cosmetic applications, rhododendrol's properties are being investigated for potential therapeutic uses. Its ability to modulate melanocyte activity suggests possible applications in treating conditions characterized by excessive pigmentation or other skin disorders. Furthermore, ongoing studies aim to explore its role in dermatological therapies that leverage its cytotoxic properties against abnormal melanocyte proliferation .

Case Studies and Findings

Regulatory Considerations

The safety profile of this compound remains under scrutiny by regulatory bodies due to its potential adverse effects on skin pigmentation. The European Union and other regions have implemented guidelines for the use of skin-whitening agents, necessitating comprehensive safety assessments before market approval . Ongoing research aims to establish safe usage parameters and explore alternative compounds with similar efficacy but improved safety profiles.

Comparison with Similar Compounds

4-(4-Hydroxyphenyl)-2-butanone (Raspberry Ketone)

- Structure : Features a ketone group at C2 and a para-hydroxyphenyl group (C4) .

- Physical Properties: Melting Point: 82–84°C Boiling Point: 292.2°C at 760 mmHg Solubility: Insoluble in water; soluble in ethanol and diethyl ether .

- Applications : Widely used in fragrances due to its raspberry-like aroma. Safety concentrations are regulated by the Research Institute for Fragrance Materials (RIFM) .

- Key Differences: The ketone group in raspberry ketone reduces polarity compared to the alcohol group in 4-(2-Hydroxyphenyl)butanol, affecting solubility and volatility. The para-hydroxyl group lacks intramolecular hydrogen bonding, leading to higher melting points compared to ortho-substituted analogs.

4-(p-Chlorophenylthio)butanol (W-2719)

- Structure: Contains a p-chlorophenylthio group and a butanol chain .

- Biological Activity :

- Key Differences: The sulfur and chlorine atoms in W-2719 enhance lipophilicity and electron-withdrawing effects, contrasting with the electron-donating hydroxyl group in this compound. Pharmacological targets (e.g., immune response modulation) may differ due to substituent chemistry.

4-Phenyl-2-butanone

4-(Pyridin-2-yl)butan-1-ol

- Structure: Pyridine ring at C4 with a butanol chain .

- Key Differences :

- The pyridine ring’s electron-deficient nature contrasts with the electron-rich hydroxyphenyl group, altering interactions in catalytic or biological systems.

Structural Effects on Properties and Bioactivity

Substituent Position and Hydrogen Bonding

- Ortho vs. Para Hydroxyl: Ortho-substituted compounds (e.g., this compound) exhibit intramolecular hydrogen bonding, lowering melting points and aqueous solubility compared to para analogs .

- Electron-Donating vs.

Data Tables

Table 1: Physical Properties of Analogous Compounds

Preparation Methods

Friedel-Crafts Alkylation for Ketone Synthesis

Acid-activated Montmorillonite clay catalysts enable the alkylation of 2-hydroxyphenol (catechol) with 4-hydroxybutan-2-one. The process operates at 100–150°C under 1–15 bar pressure, achieving 75–81% selectivity for the ketone intermediate. Critical parameters include:

| Parameter | Optimal Range | Impact on Selectivity |

|---|---|---|

| Molar ratio (phenol:ketone) | 3:1 to 1:3 | Higher phenol reduces diaryl byproducts |

| Catalyst loading | 0.6–2.0 g/g substrate | >2.0 g increases pore blockage |

| Reaction time | 12–18 hours | <12 h leads to incomplete conversion |

The acid-activated Montmorillonite catalyst (HCl-treated) exhibits a layered structure with basal spacing (d₀₀₁) of 10–13.5 Å, microporosity (5–15 Å), and surface acidity (0.4–0.6 mmol/g). This architecture promotes substrate confinement, enhancing para-selectivity in alkylation. However, adapting this system for ortho-substitution (2-hydroxyphenyl) remains challenging due to steric hindrance from the hydroxyl group’s proximity.

Ketone Reduction to Alcohol

The ketone intermediate undergoes reduction using NaBH₄ or catalytic hydrogenation. Sodium borohydride in methanol at 0–5°C achieves 85–90% conversion to the alcohol within 2 hours, while Pd/C (5 wt%) under 30 psi H₂ at 25°C provides 92–95% yield. Stereochemical outcomes depend on the reducing agent:

Chiral resolution via lipase-catalyzed kinetic resolution (e.g., Candida antarctica lipase B) enriches enantiomers to >98% ee.

Hydrolysis of Sulfated Derivatives

Natural product isolation offers an alternative route. 4-(3’-O-sulfate-2’-hydroxyphenyl)-2-butanol, isolated from Acrostichum aureum, undergoes acidic hydrolysis (0.1 M HCl, 60°C, 4 h) to yield 4-(2-hydroxyphenyl)butanol. Key data:

| Property | Value |

|---|---|

| Hydrolysis yield | 78 ± 3% |

| Optical rotation ([α]D²⁵) | -28.6° (c 0.1, MeOH) |

This method preserves the (R)-configuration at C-2, as confirmed by comparative optical rotation analysis. However, scalability is limited by the low natural abundance of sulfated precursors.

Catalytic Hydrogenation of Unsaturated Precursors

Palladium-catalyzed hydrogenation of 4-(2-hydroxyphenyl)-2-butenol provides a stereocontrolled route. Using Pd/Al₂O₃ (3 wt%) in ethanol at 50°C and 50 psi H₂, the reaction achieves 94% conversion with >99% cis-selectivity:

This method avoids ketone intermediates but requires pre-synthesis of the unsaturated alcohol via Wittig or Heck coupling.

Process Optimization and Challenges

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Hydroxyphenyl)butanol with high regioselectivity and purity?

- Methodological Answer : Nucleophilic substitution under basic conditions is a viable approach, as demonstrated in analogous fluorophenyl butanoic acid derivatives . For hydroxyl-containing intermediates, acylation reactions using anhydrides (e.g., acetic anhydride) or acid chlorides (e.g., crotonyl chloride) can be employed, with regioselectivity influenced by steric hindrance and reaction temperature . Purification via column chromatography or recrystallization is recommended to isolate the target compound.

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for resolving aromatic protons and hydroxyl groups. Infrared (FTIR) spectroscopy identifies key functional groups (e.g., -OH stretch at ~3200–3500 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight, while X-ray diffraction (where crystallizable) provides definitive structural validation, as shown in benzodiazepine derivatives with similar substituents .

Q. How should this compound be stored to ensure stability during long-term studies?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Stability studies on phenolic analogs suggest degradation via oxidation; thus, inert atmospheres (e.g., nitrogen) and antioxidants (e.g., BHT) may extend shelf life . Monitor purity periodically via HPLC with UV detection .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing this compound be addressed?

- Methodological Answer : Steric and electronic factors dominate regioselectivity. For example, bulky acylating agents (e.g., crotonyl chloride) preferentially target less hindered hydroxyl groups, while methoxy substituents on adjacent phenyl rings can redirect reactivity . Computational modeling (e.g., DFT calculations) predicts reactive sites by analyzing electron density and frontier molecular orbitals .

Q. How to resolve contradictions in reported solubility data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in solvent polarity, temperature, or analytical methods. Use standardized protocols (e.g., OECD 105 shake-flask method) and cross-validate with multiple techniques (e.g., UV-Vis spectrophotometry vs. HPLC). Compare results with structurally related compounds like 4-(4-Hydroxyphenyl)-2-butanone, where solubility in DMSO and ethanol is well-documented .

Q. What strategies are recommended for studying the interaction of this compound with enzymes or receptors?

- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements. For mechanistic insights, molecular docking simulations (using PDB structures) can predict binding modes. Biological activity data from phenolic analogs (e.g., antimicrobial or anticancer properties) provide preliminary hypotheses for experimental design .

Q. How to design accelerated stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer : Use forced degradation studies (ICH Q1A guidelines) with stressors like acidic/basic hydrolysis (0.1M HCl/NaOH), thermal exposure (40–60°C), and oxidative conditions (H₂O₂). Monitor degradation products via LC-MS and correlate with kinetic models (e.g., Arrhenius plots) .

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

- Methodological Answer : Leverage PubChem’s chemical descriptor datasets (e.g., logP, pKa) and software like COSMO-RS for solubility prediction. Molecular dynamics simulations (e.g., GROMACS) model interactions in biological systems, while QSAR models extrapolate toxicity or bioavailability from structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.